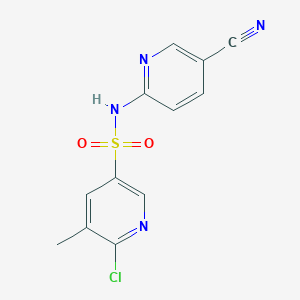

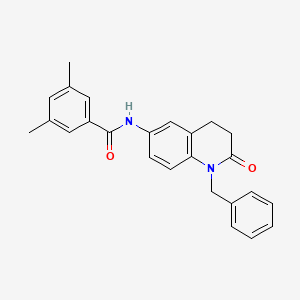

![molecular formula C12H8ClF3N2O2S B2696429 Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate CAS No. 257295-33-3](/img/structure/B2696429.png)

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .Molecular Structure Analysis

The molecular structure of similar compounds includes a trifluoromethyl group, which enhances its reactivity and makes it suitable for constructing complex molecular architectures. The InChI code for a similar compound is 1S/C8H8ClF3N2S.ClH/c9-6-3-5 (8 (10,11)12)4-14-7 (6)15-2-1-13;/h3-4H,1-2,13H2;1H .Chemical Reactions Analysis

This compound has been studied for its potential to act as a reactant, catalyst, or intermediate in a variety of chemical reactions.Physical And Chemical Properties Analysis

The compound’s unique structure, featuring a trifluoromethyl group, imparts unique physical and chemical properties to the derived materials, such as increased lipophilicity and stability.Scientific Research Applications

Versatile Intermediate for Heterocyclic Synthesis

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Honey et al. (2012) demonstrated that using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, various trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be synthesized from the diazoketoester precursor in a single step or with minimal additional steps, highlighting its utility in developing diverse chemical structures with potential applications in drug discovery and materials science (Honey, M. A., Pasceri, R., Lewis, W., & Moody, C., 2012).

Synthesis of Pesticides

In the realm of agrochemical research, this compound is a critical intermediate for synthesizing pesticides such as chlorantraniliprole. Ju (2014) described a straightforward route for the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, showcasing an optimized yield and a simple process which is significant for the efficient production of pesticides (Ju, Y., 2014).

Facilitating Drug Discovery

The compound's utility extends into medicinal chemistry, where it is used in the synthesis of novel pharmaceuticals. Bhoi et al. (2016) reported on the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. This method is characterized by its operational simplicity, short reaction time, and environmental friendliness, making it an efficient pathway for developing new drugs with antibacterial, antioxidant, and antitubercular activities (Bhoi, M. N., Borad, M. A., Pithawala, E., & Patel, H., 2016).

Anticancer Research

Moreover, this compound has been implicated in anticancer research. Altug et al. (2011) developed a series of thiazolo[3,2-a]pyridines with promising anticancer activity across various cancer cell lines. This demonstrates the potential of using this compound as a precursor in the synthesis of anticancer agents, highlighting its value in the ongoing search for new cancer therapies (Altug, C., Burnett, A., Caner, E., Dürüst, Y., Elliott, M., Glanville, R. J., Guy, C., & Westwell, A., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2O2S/c1-2-20-11(19)8-5-21-10(18-8)9-7(13)3-6(4-17-9)12(14,15)16/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWQOUCUXGSNGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

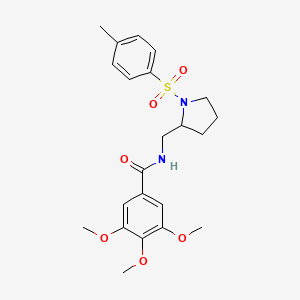

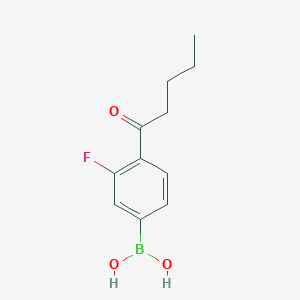

![Tert-butyl 4-[2-[4-(2-methylpropyl)phenyl]propanoyl]piperazine-1-carboxylate](/img/structure/B2696349.png)

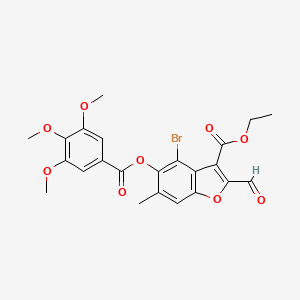

![2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2696351.png)

![N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2696357.png)

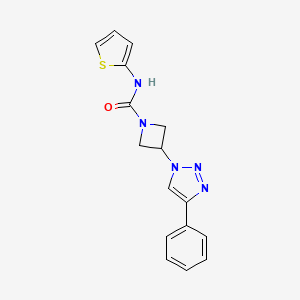

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2696364.png)

![(E)-4-(Dimethylamino)-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2696366.png)